SARS-CoV-IN-4 Inhibits SARS-CoV nsp14 N7-Methyltransferase with a Submicromolar IC50 of 0.6 μM
SARS-CoV-IN-4 (compound 13) demonstrates potent inhibition of SARS-CoV nsp14 N7-methyltransferase, a validated target for antiviral intervention. Its IC50 value of 0.6 ± 0.1 μM was determined using a radioactive filter binding assay with purified SARS-CoV nsp14 enzyme and a GpppAC4 substrate [1]. This potency is markedly superior to the reference broad-spectrum MTase inhibitor sinefungin, which exhibited an IC50 of 72.9 μM in the same experimental context [2]. In contrast, the TET enzyme inhibitor Bobcat339 showed only moderate inhibition with an IC50 of 21.6 μM against SARS-CoV-2 nsp14 [3]. Furthermore, while extremely potent inhibitors like TDI-015051 (IC50 ≤0.15 nM) exist, SARS-CoV-IN-4 occupies a unique position with its submicromolar potency combined with demonstrated selectivity and thermal stabilization data, which is a distinct advantage for SAR and mechanistic studies .
| Evidence Dimension | Inhibition potency (IC50) against viral nsp14 N7-methyltransferase |
|---|---|
| Target Compound Data | 0.6 ± 0.1 μM |
| Comparator Or Baseline | Sinefungin (broad-spectrum MTase inhibitor): IC50 = 72.9 μM; Bobcat339 (TET enzyme inhibitor): IC50 = 21.6 μM (SARS-CoV-2 nsp14); TDI-015051 (highly potent nsp14 inhibitor): IC50 ≤0.15 nM |
| Quantified Difference | SARS-CoV-IN-4 is 121-fold more potent than sinefungin and 36-fold more potent than Bobcat339, but 4000-fold less potent than TDI-015051, highlighting its position as a moderate-potency, highly selective tool. |
| Conditions | SARS-CoV nsp14 enzymatic assay; Radioactive filter binding method; Substrate: GpppAC4 |
Why This Matters
This establishes SARS-CoV-IN-4 as a moderately potent but highly selective tool compound, ideal for experiments where ultra-high potency is not required but target engagement and selectivity are paramount.
- [1] Ahmed-Belkacem R, et al. Synthesis of adenine dinucleosides SAM analogs as specific inhibitors of SARS-CoV nsp14 RNA cap guanine-N7-methyltransferase. Eur J Med Chem. 2020 Sep 1;201:112557. doi: 10.1016/j.ejmech.2020.112557. PMID: 32563813. View Source
- [2] Ahmed-Belkacem R, et al. Synthesis of adenine dinucleosides SAM analogs as specific inhibitors of SARS-CoV nsp14 RNA cap guanine-N7-methyltransferase. Eur J Med Chem. 2020 Sep 1;201:112557. doi: 10.1016/j.ejmech.2020.112557. PMID: 32563813. (Data for sinefungin from the same publication). View Source
- [3] Li Y, et al. Identification and Evaluation of Non-Nucleosidic MTase Inhibitors against SARS-CoV-2 nsp14 with Lower-Micromolar Anti-Coronavirus Activity. ACS Infect Dis. 2025 Jul 17. doi: 10.1021/acsinfecdis.4c01044. PMID: 40674601. View Source
